molecular formula C8H7F2NO B11810856 (3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine

(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine

Cat. No.: B11810856
M. Wt: 171.14 g/mol
InChI Key: NKOQNQIOPYUDTK-ZETCQYMHSA-N
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Description

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. This compound is characterized by the presence of two fluorine atoms at the 5 and 6 positions of the benzofuran ring, and an amine group at the 3 position. The ®-configuration indicates the specific stereochemistry of the compound, which can have significant implications for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyphenyl derivative.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative under appropriate conditions.

Industrial Production Methods

Industrial production of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atoms and the amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzofuran derivatives.

Scientific Research Applications

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and amine group play crucial roles in these interactions, influencing binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    5,6-Difluoro-2,3-dihydrobenzofuran-3-amine: Lacks the ®-configuration, which can affect its biological activity.

    5,6-Dichloro-2,3-dihydrobenzofuran-3-amine: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    5,6-Difluoro-2,3-dihydrobenzofuran-3-carboxylic acid: Contains a carboxylic acid group instead of an amine, resulting in different reactivity and applications.

Uniqueness

®-5,6-Difluoro-2,3-dihydrobenzofuran-3-amine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological interactions. The ®-configuration can lead to higher specificity and potency in certain biological applications compared to its non-chiral or differently substituted counterparts.

Biological Activity

(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine is a compound of significant interest in medicinal chemistry due to its unique structural features, including a benzo[b]furan core and fluorine substituents. This article delves into its biological activity, potential applications, and relevant research findings.

  • Molecular Formula : C8_8H7_7F2_2N\O
  • Molecular Weight : 171.14 g/mol
  • CAS Number : 1272739-50-0

Structural Characteristics

The presence of two fluorine atoms at the 5 and 6 positions and an amine group at the 3 position is believed to enhance the compound's interaction with biological targets, potentially influencing its pharmacological properties.

The biological activity of this compound can be attributed to:

  • Nucleophilic Substitution : The amine group can undergo nucleophilic substitution reactions.
  • Electronegativity Influence : The fluorine atoms can affect the reactivity of adjacent functional groups.
  • Enzyme Interaction : Preliminary studies suggest potential interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism.

Binding Affinity and Pharmacodynamics

Research indicates that compounds similar to this compound may exhibit binding affinity to various biological targets such as receptors and enzymes. Investigations into its pharmacokinetics are essential for understanding its behavior in biological systems.

Case Studies

  • Cytochrome P450 Interaction : A study highlighted how structurally related compounds influenced cytochrome P450 activity, suggesting that this compound may exhibit similar effects.
  • Anticancer Potential : Structural analogs have shown promising results in anticancer assays, indicating that this compound could also possess anticancer properties.

Comparative Analysis with Related Compounds

Compound NameCAS NumberUnique Features
5-Fluoro-2,3-dihydrobenzo[b]furan-3-amine1213895-29-4Contains one fluorine atom; potential anti-cancer activity
5,7-Difluoro-2,3-dihydrobenzo[b]furan175203-20-0Two fluorine atoms at different positions; used in material science
5,6-Trifluoro-2,3-dihydrobenzo[b]furan1213895-29-4Three fluorine atoms; potential for enhanced biological activity

Properties

Molecular Formula

C8H7F2NO

Molecular Weight

171.14 g/mol

IUPAC Name

(3R)-5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m0/s1

InChI Key

NKOQNQIOPYUDTK-ZETCQYMHSA-N

Isomeric SMILES

C1[C@@H](C2=CC(=C(C=C2O1)F)F)N

Canonical SMILES

C1C(C2=CC(=C(C=C2O1)F)F)N

Origin of Product

United States

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